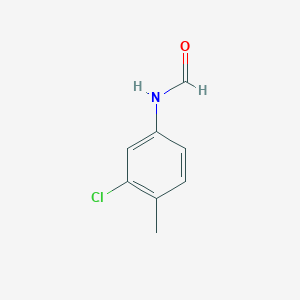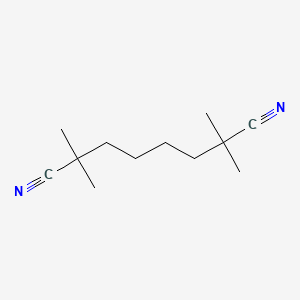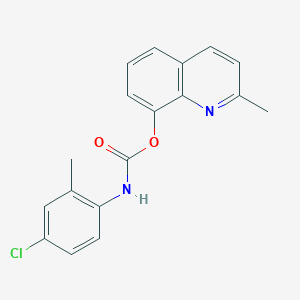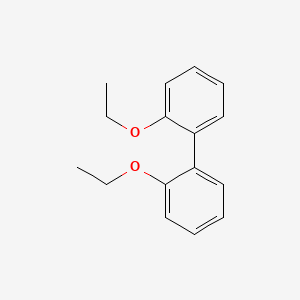![molecular formula C13H20O2 B11943563 8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-01-5](/img/structure/B11943563.png)
8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is a complex organic compound characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the spiro compound. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the spiro ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 8-(3-methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with molecular targets through its spiro structure. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors in biological systems.
類似化合物との比較
Similar Compounds
Spiro[4.5]dec-7-ene derivatives: These compounds share the spiro ring system but differ in their substituents.
1,4-dioxaspiro compounds: Similar in having the dioxaspiro structure but with variations in the attached groups.
Uniqueness
8-(3-methyl-2-butenyl)-1,4-dioxaspiro[45]dec-7-ene is unique due to its specific substituents, which confer distinct chemical and physical properties
特性
CAS番号 |
81842-01-5 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
8-(3-methylbut-2-enyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C13H20O2/c1-11(2)3-4-12-5-7-13(8-6-12)14-9-10-15-13/h3,5H,4,6-10H2,1-2H3 |
InChIキー |
UUYRSWULACEOIZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CCC2(CC1)OCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)







![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)


